BENGHE Foundational & Exploratory

Check Availability & Pricing

6,8-Dibromo-triazolo[1,5-a]pyrazine molecular
weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

6,8-Dibromo-[1,2,4]triazolo[1,5-
Compound Name: _
ajpyrazine

Cat. No.: B1387870

An In-Depth Technical Guide to 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine: Properties,
Synthesis, and Applications in Drug Discovery

Introduction

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a nitrogen-rich heterocyclic system of significant
interest in medicinal chemistry and drug development. As a bioisostere of the natural purine
ring system, this scaffold has been explored for a multitude of therapeutic applications,
including the development of treatments for cancer, infectious diseases, and neurological
disorders.[2][4] The strategic placement of nitrogen atoms within its fused ring structure imparts
unique electronic properties and hydrogen bonding capabilities, making it a privileged scaffold
for interacting with various biological targets.

This guide focuses on a key derivative, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine. The
introduction of two bromine atoms onto the pyrazine ring transforms the core scaffold into a
highly versatile building block. These bromine atoms serve as reactive handles for a wide array
of cross-coupling reactions, enabling the systematic and modular synthesis of extensive
compound libraries. This document provides a comprehensive technical overview of its
physicochemical properties, outlines a robust synthetic and characterization workflow, and
explores its strategic application in modern drug discovery programs, offering researchers and
drug development professionals a practical guide to leveraging this potent chemical tool.
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Physicochemical and Structural Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its
fundamental properties. 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is a stable, solid compound
under standard laboratory conditions, though storage under an inert atmosphere is
recommended to ensure long-term integrity.[5] Its key identifiers and computed properties are
summarized below.

Property Value Source
Molecular Weight 277.90 g/mol [111516][7]
Molecular Formula CsH2Brz2Na [1105161181
CAS Number 944709-42-6 [1][5]

6,8-dibromo-[1][2]
IUPAC Name _ ) [1]
[3]triazolo[1,5-a]pyrazine

C1=C(N=C(C2=NC=NN21)Br)

Canonical SMILES Br [1]
Appearance Solid [8]
Purity (Typical) >97% [6][8]
Monoisotopic Mass 275.86462 Da [1]

Synthesis and Mechanistic Considerations

A definitive, published synthesis protocol for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is not
readily available in peer-reviewed literature. However, a logical and efficient synthetic route can
be devised based on established methodologies for constructing the triazolo[1,5-a]pyrimidine
core (a close analogue) and standard bromination techniques for electron-deficient
heterocycles.[2][9]

Proposed Retrosynthetic Strategy

The synthesis can be approached via a two-step process: first, the construction of the parent[1]
[2][3]triazolo[1,5-a]pyrazine core, followed by a regioselective dibromination. The core is
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typically formed via the condensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl equivalent.
For the pyrazine ring, a suitable precursor would be a di-electrophilic pyrazine derivative or a
related acyclic precursor that can undergo cyclization. A more direct approach, however,
involves the bromination of the pre-formed heterocyclic core.

Experimental Protocol: A Plausible Two-Step Synthesis

This protocol is a conceptual, field-proven approach. Researchers should perform initial small-
scale trials to optimize reaction conditions, such as temperature, reaction time, and
stoichiometry.

Step 1: Synthesis of[1][2][3]triazolo[1,5-a]pyrazine

The condensation of 3-amino-1,2,4-triazole with malondialdehyde or a synthetic equivalent is a
common method for forming the fused pyrimidine ring.[2] A similar strategy can be adapted
here.

e Reaction Setup: To a solution of 3-amino-1,2,4-triazole (1.0 eq) in a suitable solvent such as
ethanol or acetic acid, add 1,1,3,3-tetramethoxypropane (a stable precursor to
malondialdehyde, 1.1 eq).

o Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated HCI) to facilitate
the hydrolysis of the acetal and the subsequent condensation reaction.

o Cyclization: Heat the reaction mixture to reflux for 4-6 hours, monitoring the consumption of
the starting material by Thin Layer Chromatography (TLC) or LC-MS.

e Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature.
Neutralize with a base (e.g., NaHCOs solution) and extract the product with an organic
solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude[1][2][3]triazolo[1,5-a]pyrazine.

Step 2: Dibromination of the Heterocyclic Core

The electron-deficient nature of the pyrazine ring requires robust bromination conditions. The 6
and 8 positions are electronically activated for electrophilic substitution relative to the 5 and 7
positions.
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Reagent Selection: N-Bromosuccinimide (NBS) is a reliable source of electrophilic bromine.
For a more environmentally benign approach, an in-situ generated BrOH from a bromide-
bromate couple in an aqueous acidic medium can be employed.[9]

Reaction Setup: Dissolve the crude[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq) from Step 1 in a
suitable solvent like acetonitrile or a chlorinated solvent.

Bromination: Add NBS (2.2 eq) portion-wise to the solution at room temperature. The
reaction may require heating to 50-70 °C for several hours to drive it to completion.

Monitoring and Work-up: Monitor the reaction progress by LC-MS, looking for the
disappearance of the starting material and mono-brominated intermediate, and the
appearance of the dibrominated product mass.

Purification: Once complete, quench the reaction with a solution of sodium thiosulfate to
remove any excess bromine. Extract the product into an organic solvent, wash with brine,
and dry. The crude product should be purified by column chromatography on silica gel to
yield 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine as a pure solid.

Synthesis Workflow Diagram
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Step 1: Core Synthesis
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Caption: Proposed two-step synthesis of the target compound.
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Spectroscopic Characterization and Quality Control

Structural confirmation and purity assessment are critical. The following techniques are
standard for characterizing brominated heterocyclic compounds.[10][11][12]

Technique Expected Result | Key Feature

Two singlets in the aromatic region (approx. 8.0-

9.0 ppm), corresponding to the protons at the

1H NMR N _
C5 and C2 positions. The absence of signals for
C6-H and C8-H confirms substitution.
Five distinct signals for the five carbon atoms in
the molecule. Two signals will be significantly
13C NMR

shifted due to the direct attachment of bromine

atoms.

A characteristic isotopic cluster for a

dibrominated compound. Expect major peaks at
Mass Spec (EI/ESI) m/z corresponding to [M]+, [M+2]+, and [M+4]+

in an approximate 1:2:1 ratio due to the natural

abundance of 7°Br and 8!Br isotopes.

A single major peak under optimized conditions,
HPLC/UPLC with purity typically >97% by peak area
integration.

Characterization Workflow

The process ensures that the final compound meets the structural and purity requirements for
subsequent applications.
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Caption: Workflow for purification and quality control analysis.

Strategic Applications in Drug Discovery

The true value of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine lies in its role as a versatile
intermediate for library synthesis. The two bromine atoms are orthogonal reactive sites that can
be functionalized using a variety of powerful palladium-catalyzed cross-coupling reactions.

Role as a Versatile Chemical Scaffold

e Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
o Buchwald-Hartwig Amination: Reaction with amines to install diverse amino substituents.

e Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds.
« Stille Coupling: Reaction with organostannanes.

This modularity allows for the rapid generation of a large number of analogues from a single,
common intermediate, which is a cornerstone of modern medicinal chemistry. By systematically
varying the substituents at the 6- and 8-positions, chemists can fine-tune the steric and
electronic properties of the molecule to optimize potency, selectivity, and pharmacokinetic
properties.

Potential Therapeutic Avenues
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The broader class of triazolopyrazines and their isosteres have shown promise in several
therapeutic areas:

¢ Oncology: As kinase inhibitors, such as inhibitors of c-Met, which is implicated in various
cancers.[13] The scaffold can act as a hinge-binding motif.

+ Infectious Diseases: Derivatives have been investigated as antimalarial agents, highlighting
their potential against parasitic diseases.[14]

+ Neuroscience: The scaffold has been used to develop agents that modulate central nervous
system targets.[2]

Library Synthesis Workflow

The diagram below illustrates how the dibromo-scaffold serves as a central hub for creating a
diverse chemical library for high-throughput screening.

6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine

Palladiupr“Catalyzed Cro$s-Coupling Reactions

Suzuki Coupling Buchwald-Hartwig Sonogashira
(R1-B(OH)2) (R2-NH-2) (R3-C=CH)

Diverse Analo%m Library

Aryl/Heteroaryl Amino-Substituted Alkynyl-Substituted
Substituted Analogues Analogues Analogues
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GLS)
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Caption: Use of the scaffold in parallel synthesis for library generation.

Conclusion

6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is more than just a single chemical entity; it is a
strategic platform for innovation in drug discovery. Its stable, purine-like core combined with two
versatile reactive sites provides an ideal starting point for the exploration of vast chemical
space. By enabling the efficient, modular synthesis of diverse compound libraries, it empowers
medicinal chemists to rapidly develop structure-activity relationships and identify novel drug
candidates against a wide range of biological targets. This guide has provided the fundamental
chemical knowledge, a practical synthetic framework, and the strategic context necessary for
researchers to fully exploit the potential of this powerful building block in their research
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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